H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2

Description

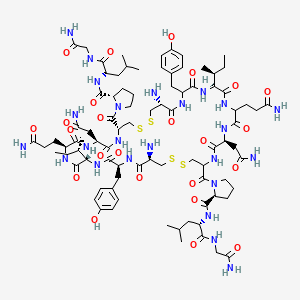

The compound H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 is a synthetic peptide analog derived from oxytocin. Key structural features include:

- Sequence: A nonapeptide with two chains linked via disulfide bonds. The first chain retains the canonical oxytocin sequence (H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2), while the second chain incorporates D-amino acids (DL-Tyr, DL-Gln, DL-Cys) and a reversed disulfide bond (Cys(2)-Cys(1)) .

- Stereochemistry: The DL-configuration introduces racemization at specific residues, altering conformational stability compared to natural oxytocin.

- Functional Groups: A rigid N-terminal cyclic ring (Cys(1)-Cys(2) disulfide bond) and a flexible C-terminal tail (Pro-Leu-Gly-NH2) .

This compound is designed to study the effects of stereochemical modifications on receptor binding and biological activity.

Properties

Molecular Formula |

C86H132N24O24S4 |

|---|---|

Molecular Weight |

2014.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(7S,13S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-bis[(2S)-butan-2-yl]-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-138-136-38-50(88)72(120)100-56(32-46-17-21-48(112)22-18-46)80(128)108-70(44(8)10-2)84(132)98-52(24-26-64(90)114)76(124)102-58(34-66(92)116)78(126)106-60(40-137-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45)86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52?,53-,54-,55-,56?,57-,58-,59-,60?,61-,62-,69-,70-/m0/s1 |

InChI Key |

SBLVMJOXVMBHCL-HPNMVLHHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) as the Core Method

- The primary method for preparing this compound is solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

- The synthesis starts with an amino resin, commonly Rink Amide AM Resin , which provides a solid support for stepwise peptide elongation.

- The peptide chain is assembled sequentially by coupling Fmoc-protected amino acids in the order of the peptide sequence.

- Protecting groups are used to prevent side reactions, especially on cysteine residues (e.g., trityl (Trt), allyloxycarbonyl (Alloc), or mercapto protecting groups) to allow selective deprotection and cyclization later.

Key Steps in the Preparation Process

Advantages of Solid-Phase Cyclization

- The solid-phase cyclization technique reduces the need for extremely dilute solutions required in traditional liquid-phase cyclization, decreasing solvent usage and waste generation significantly.

- Reaction times are shortened to approximately 1/6 to 1/8 of those in liquid-phase methods.

- The process is more environmentally friendly and cost-effective, facilitating industrial-scale production.

- The approach improves product purity and yield due to minimized side reactions and simplified purification.

Detailed Reaction Conditions and Parameters

Comparative Analysis of Preparation Methods

| Feature | Liquid-Phase Cyclization | Solid-Phase Cyclization (Preferred) |

|---|---|---|

| Solvent volume | Very large, dilute solutions required | Significantly reduced solvent usage |

| Reaction time | Longer (up to 12 hours or more) | Shorter (2–6 hours, optimized ~4-5 hours) |

| Waste generation | High, large volumes of waste liquid | Reduced by up to 90% |

| Purification complexity | More complex due to side products | Easier due to on-resin purification and controlled environment |

| Scalability | Limited due to solvent and waste handling | Better scalability for industrial production |

| Yield and purity | Variable, often lower | Higher yield and purity achievable |

Summary of Key Patented Methods

- Patent CN101555272A describes a solid-phase synthesis method using amino resin and Fmoc chemistry, emphasizing on-resin cyclization with lithium chloride and organic bases, followed by cleavage and purification.

- Patent CN102796178A further optimizes the process by introducing novel mercapto protecting groups and false solid-phase dilution principles to improve cyclization efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2” can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.

Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions.

Substitution: Protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) are commonly used in peptide synthesis.

Major Products

The major products of these reactions include the oxidized form of the peptide with disulfide bonds and the reduced form with free thiol groups.

Scientific Research Applications

The peptide “H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2” has various applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for designing bioactive peptides.

Industry: Utilized in the development of functionalized materials, such as peptide-based hydrogels and coatings

Mechanism of Action

The mechanism of action of this peptide involves its ability to form stable disulfide bonds, which contribute to its structural integrity and biological activity. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues. These interactions can modulate various cellular pathways, leading to specific biological effects .

Comparison with Similar Compounds

Oxytocin (H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(1)-Pro-Leu-Gly-NH2)

- Sequence: Shares the same backbone but lacks D-amino acids and retains the canonical [1-6] disulfide bond .

- Conformation : The cyclic ring is stabilized by intramolecular hydrogen bonds (e.g., Pro-Leu-Gly-NH2 adopts a "C5" conformation critical for dopamine receptor modulation) .

- Biological Activity : Binds to oxytocin receptors (OXTR) to regulate social bonding and uterine contractions.

Vasopressin (H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2)

- Key Differences :

| Property | Target Compound | Vasopressin |

|---|---|---|

| Sequence Variation | Ile³, Leu⁸ | Phe³, Arg⁸ |

| Receptor Specificity | Partial V1a affinity* | High V1a/V2 affinity |

4-Asparagine Oxytocin (Aspartocin)

- Structure : H-Cys(1)-DL-Tyr-Ile-DL-Asn-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 .

- Comparison: Contains an additional Asn residue, increasing polarity. Retains D-amino acids but lacks reversed disulfide bonds.

| Property | Target Compound | Aspartocin |

|---|---|---|

| Molecular Formula | C₈₆H₁₂₈N₂₄O₂₄S₄ | C₄₂H₆₄N₁₂O₁₂S₂ |

| Key Modification | Reversed disulfide bond | Additional Asn residue |

Pro-Leu-Gly-NH2 (PLG) Peptide

- Role in Target Compound : The C-terminal tail (Pro-Leu-Gly-NH2) is critical for conformational stability.

- Conformational Studies: PLG adopts a β-turn structure with a global energy minimum at χ₁ = −80° and χ₂ = −160° . Synthetic analogs (e.g., imidazolidinone derivatives) mimic this conformation to retain biological activity .

Biological Activity

The compound in focus, H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2, is a bioactive peptide that exhibits significant biological activities relevant to various physiological processes. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound is a cyclic peptide featuring two cysteine residues that form disulfide bonds, contributing to its stability and biological activity. The molecular formula is C43H66N12O12S2 with a molecular weight of approximately 1007.19 g/mol .

1. Hormonal Activity

This compound is structurally related to oxytocin, a hormone involved in social bonding, reproductive behaviors, and various physiological functions. Oxytocin and its analogs have been shown to influence emotional responses and social behaviors in both animal models and humans. The presence of cysteine residues is crucial for the formation of disulfide bonds that stabilize the peptide structure, enhancing its biological efficacy .

2. Neurotransmitter Modulation

Research indicates that peptides similar to this compound can modulate neurotransmitter release. For instance, studies have shown that oxytocin can affect dopamine release in the brain, which is pivotal for mood regulation and social behaviors . This modulation can have implications for treating conditions such as anxiety and depression.

3. Antimicrobial Properties

Peptides containing cysteine have demonstrated antimicrobial properties. Specific studies highlight that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Oxytocin Analog Effects on Social Behavior

In a controlled study involving rodents, administration of oxytocin analogs led to increased social interaction and reduced anxiety-like behavior. The structural integrity provided by cysteine residues was found to be essential for these effects, highlighting the importance of this compound's design in therapeutic applications .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various cysteine-containing peptides against Staphylococcus aureus. Results indicated that the tested peptides exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the specific peptide structure .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Hormonal modulation | Influences social bonding | |

| Neurotransmitter release | Affects dopamine levels | |

| Antimicrobial activity | Inhibits bacterial growth |

Research Findings

Recent research has focused on the synthesis of peptide analogs to enhance biological activity through modifications in amino acid sequences or structural conformation. These modifications aim to improve stability, bioavailability, and receptor affinity.

- Cysteine's Role : The presence of cysteine not only facilitates disulfide bond formation but also enhances the overall stability and functionality of peptides in biological systems.

- Peptide Therapeutics : Investigations into peptide-based therapeutics are expanding, particularly for conditions such as autism spectrum disorders where oxytocin analogs may play a beneficial role.

Q & A

Q. What experimental strategies are recommended for synthesizing and purifying this compound given its mixed DL-amino acid configuration?

Synthesis requires meticulous chiral control. For the DL-configured residues (e.g., DL-Tyr, DL-Gln), use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Monitor coupling efficiency via ninhydrin tests or LC-MS . Purification via reverse-phase HPLC (RP-HPLC) with C18 columns is critical to resolve diastereomers. Validate purity (>95%) using mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC with UV detection at 214 nm (amide bond absorption) .

Q. How can structural stability (e.g., disulfide bonds) be validated under varying pH and temperature conditions?

Use circular dichroism (CD) spectroscopy to monitor secondary structure integrity. For disulfide bond stability:

Q. What statistical frameworks ensure reproducibility in bioactivity assays involving this compound?

Adopt NIH preclinical guidelines:

- Use quadruplicate samples for bioassays (e.g., receptor binding, enzymatic inhibition) to minimize batch variability .

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) .

Advanced Research Questions

Q. How do DL-amino acids in the second chain influence target binding kinetics compared to the L-configuration?

Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to model chiral effects on binding pockets. Pair with surface plasmon resonance (SPR) to quantify association/dissociation rates (kon, koff). For example:

Q. What computational tools optimize reaction conditions for scaled-up synthesis while minimizing racemization?

Integrate quantum chemical calculations (e.g., Gaussian 16) with experimental design software (COMSOL Multiphysics):

Q. How can contradictory data on disulfide bond stability be resolved across studies?

Apply factorial design (2<sup>k</sup> experiments) to isolate variables:

Q. What protocols ensure ethical and reproducible preclinical testing of this compound?

- Follow ARRIVE 2.0 guidelines for animal studies: specify sample size justification, randomization, and blinding .

- For cell-based assays, use ISO 9001-certified cell lines and document passage numbers. Include positive/negative controls (e.g., scrambled peptides) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.